molecular formula C14H11N3O2 B13866052 methyl 2-pyridin-4-yl-3H-benzimidazole-5-carboxylate

methyl 2-pyridin-4-yl-3H-benzimidazole-5-carboxylate

Cat. No.: B13866052
M. Wt: 253.26 g/mol
InChI Key: ZGZDLOKMMKWGIT-UHFFFAOYSA-N
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Description

Methyl 2-pyridin-4-yl-3H-benzimidazole-5-carboxylate is a heterocyclic compound that contains both a benzimidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-pyridin-4-yl-3H-benzimidazole-5-carboxylate typically involves the condensation of 2-aminopyridine with a suitable carboxylic acid derivative under acidic or basic conditions. One common method involves the use of methyl 2-aminopyridine-4-carboxylate and o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-pyridin-4-yl-3H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 2-pyridin-4-yl-3H-benzimidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-pyridin-4-yl-3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridin-4-yl-3H-benzoimidazole-5-carboxylic acid
  • 2-(4-Methoxy-3-methyl-pyridin-2-yl)methylsulfinyl-5-pyrrol-1-yl-3H-benzoimidazole

Uniqueness

Methyl 2-pyridin-4-yl-3H-benzimidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and benzimidazole rings allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 2-pyridin-4-yl-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)10-2-3-11-12(8-10)17-13(16-11)9-4-6-15-7-5-9/h2-8H,1H3,(H,16,17)

InChI Key

ZGZDLOKMMKWGIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3

Origin of Product

United States

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